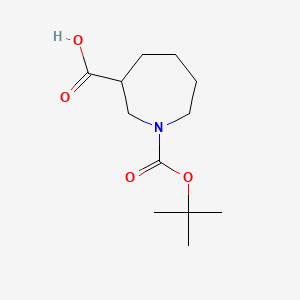
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It is also known by other names such as N-BOC-AZEPANE-3-CARBOXYLIC ACID and Azepane-1,3-dicarboxylic acid 1-tert-butyl ester .
Molecular Structure Analysis
The compound contains a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.30 g/mol . It has a topological polar surface area of 66.8 Ų, a complexity of 295, and an XLogP3-AA value of 1.5, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Organic Synthesis
The compound participates in direct catalytic amidations. Researchers explore methods to form amide bonds directly from amines and carboxylic acids. Such green chemistry approaches avoid wasteful reagents and byproducts. N-BOC-AZEPANE-3-CARBOXYLIC ACID contributes to these efforts, enabling efficient amide bond formation .
Safety and Hazards
The compound is associated with safety pictograms indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHWMPKCSLEMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)
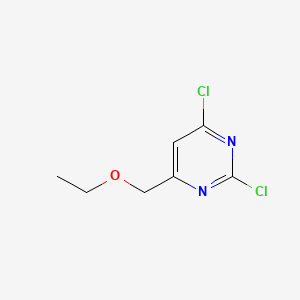
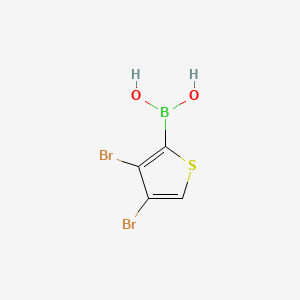
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)

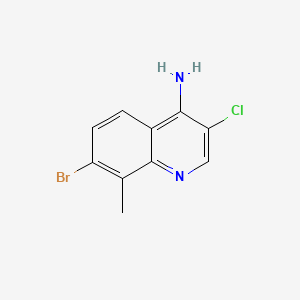
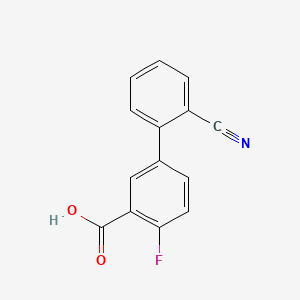

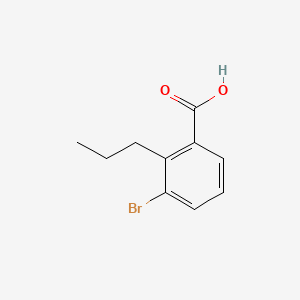

![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)

